Cas no 85208-94-2 (4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide)

4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide structure
85208-94-2 structure
Product Name:4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
CAS No:85208-94-2
MF:C13H14N2O2S
MW:262.327461719513
CID:3054800
PubChem ID:795996
Update Time:2025-04-21

4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
    • CHEMBL1490907
    • CBKinase1_000125
    • 4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
    • HMS2849H13
    • Oprea1_346627
    • STK061480
    • 4-Methyl-N-pyridin-3-ylmethyl-benzenesulfonamide
    • SCHEMBL7011027
    • MLS001207149
    • SMR000514836
    • Cambridge id 5337510
    • AE-848/36305024
    • 4-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide
    • CBKinase1_012525
    • Z45524609
    • HMS1689K07
    • 85208-94-2
    • AKOS000673663
    • BRD-K68468946-001-01-8
    • Inchi: 1S/C13H14N2O2S/c1-11-4-6-13(7-5-11)18(16,17)15-10-12-3-2-8-14-9-12/h2-9,15H,10H2,1H3
    • InChI Key: BHOOPQZQRVONAL-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NCC1C=NC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 262.07759887Da
  • Monoisotopic Mass: 262.07759887Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 67.4Ų
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